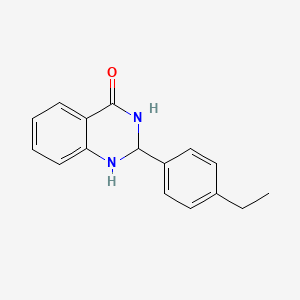

2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H16N2O |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H16N2O/c1-2-11-7-9-12(10-8-11)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10,15,17H,2H2,1H3,(H,18,19) |

InChI-Schlüssel |

GCFACHDZIYMTLX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aqueous Micellar Catalysis Using Reverse ZnO Nanomicelles

The cyclocondensation of anthranilamide and 4-ethylbenzaldehyde in aqueous media catalyzed by reverse zinc oxide (ZnO) nanomicelles represents a state-of-the-art green synthesis. This method, optimized by , employs 10 mol% ZnO nanomicelles in water at 70°C, achieving a 99% yield of the target compound within 1 hour. The micellar environment enhances reactant solubility and stabilizes intermediates, enabling rapid kinetics. Catalyst recyclability is a notable advantage, with no significant loss in activity after five cycles .

Reaction Conditions:

-

Reactants: Anthranilamide (1 equiv), 4-ethylbenzaldehyde (1 equiv)

-

Catalyst: Reverse ZnO nanomicelles (10 mol%)

-

Solvent: Water

-

Temperature: 70°C

-

Time: 1 hour

The absence of organic solvents and chromatographic purification aligns with sustainable chemistry goals. However, the need for specialized catalyst preparation may limit industrial adoption.

Eco-Friendly Solvent Method with 2-Methyltetrahydrofuran

A two-step protocol utilizing 2-methyltetrahydrofuran (2-MeTHF) as a green solvent alternative was reported by . First, anthranilamide is generated from isatoic anhydride in 2-MeTHF. Subsequent condensation with 4-ethylbenzaldehyde in methanol under potassium carbonate catalysis yields the target compound in 92% yield. Microwave irradiation reduces reaction time to 20 minutes, compared to 4–6 hours under conventional heating .

Reaction Conditions:

-

Step 1: Isatoic anhydride → 2-aminobenzamide (2-MeTHF, rt, 2 hours)

-

Step 2: 2-aminobenzamide + 4-ethylbenzaldehyde (MeOH, K₂CO₃, reflux or MWI)

This method’s use of renewable solvents (2-MeTHF) and energy-efficient microwave activation enhances its environmental profile.

Silica-Supported Heteropolyacid Catalysis

Silica-supported Preyssler nanoparticles (SPNP) catalyze the one-pot synthesis of 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one in water or ethanol . The reaction proceeds via condensation of anthranilamide, 4-ethylbenzaldehyde, and ammonium acetate under reflux, yielding 88% product in 3 hours. The heterogeneous catalyst facilitates easy separation and reuse, maintaining 85% efficiency after four cycles .

Reaction Conditions:

-

Reactants: Anthranilamide (1 equiv), 4-ethylbenzaldehyde (1 equiv), NH₄OAc (1.1 equiv)

-

Catalyst: SPNP (0.03 mmol)

-

Solvent: Water or ethanol

-

Temperature: Reflux

-

Time: 3 hours

This method balances efficiency and sustainability, though catalyst synthesis requires specialized expertise.

Conventional Acid-Catalyzed Condensation

A straightforward approach involves refluxing anthranilamide and 4-ethylbenzaldehyde in ethanol with a catalytic acid (e.g., HCl or acetic acid) . After 4–6 hours, the product precipitates and is recrystallized from ethanol, yielding 75–85%. While operationally simple, this method uses stoichiometric acids and generates solvent waste .

Reaction Conditions:

-

Reactants: Anthranilamide (1 equiv), 4-ethylbenzaldehyde (1 equiv)

-

Catalyst: HCl (10 mol%)

-

Solvent: Ethanol

-

Temperature: Reflux

-

Time: 4–6 hours

Microwave-Assisted Synthesis

Adapting the eco-friendly solvent method, microwave irradiation (MWI) accelerates the condensation step to 20 minutes, achieving comparable yields (90%) . This technique reduces energy consumption and is ideal for high-throughput screening.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Time | Yield | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Aqueous Micellar | ZnO nanomicelles/H₂O | 1 h | 99% | Solvent-free, recyclable catalyst | Catalyst synthesis complexity |

| 2-MeTHF/Methanol | K₂CO₃/2-MeTHF/MeOH | 20 min | 92% | Green solvents, microwave compatibility | Two-step process |

| Silica-Supported | SPNP/H₂O or EtOH | 3 h | 88% | Heterogeneous catalysis, reusable | Requires ammonium acetate |

| Conventional Acid | HCl/EtOH | 6 h | 85% | Simplicity, low cost | Solvent waste, non-recyclable acid |

| Microwave-Assisted | K₂CO₃/MeOH | 20 min | 90% | Rapid, energy-efficient | Limited scalability |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone or tetrahydroquinazolinone derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in solvents such as acetic acid or dichloromethane.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. Reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions. Conditions may vary depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while reduction can produce dihydroquinazolinone or tetrahydroquinazolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Significance

Anticancer Activity

Quinazolinone derivatives, including 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one, have been identified as potential anticancer agents. Studies have shown that these compounds can inhibit tubulin polymerization, a crucial process for cancer cell division. For instance, derivatives of 2,3-dihydroquinazolin-4(1H)-ones have demonstrated significant cytotoxicity against various cancer cell lines by targeting microtubule dynamics .

Antimicrobial Properties

Research indicates that compounds within this class exhibit antimicrobial activities against a range of pathogens. For example, quinazoline derivatives have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. In particular, this compound has shown promise as an antibacterial agent, with studies highlighting its potential to combat bacterial resistance .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are also noteworthy. Compounds with specific substituents at the 2-position have been shown to exhibit significant antioxidant activity through various assays such as ABTS and CUPRAC. These findings suggest that this compound could be developed into therapeutic agents for oxidative stress-related diseases .

Synthesis and Optimization

The synthesis of this compound has been achieved through various methods, including one-pot reactions using environmentally friendly catalysts. For instance, reverse zinc oxide nanomicelles have been employed to facilitate the reaction between anthranilamide and substituted benzaldehydes in aqueous media, yielding high purity products with minimal environmental impact .

Data Table: Synthesis Conditions and Yields

| Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Reverse ZnO | Water | 1 hour | 99 |

| K2CO3 | Ethanol | 2 hours | 85 |

| [Ce(L-Pro)2]2(Oxa) | Ethanol | 4 hours | 89 |

Case Studies

Case Study: Anticancer Activity Evaluation

In a study conducted on various derivatives of quinazolinones, including this compound, the compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of tubulin polymerization and subsequent induction of apoptosis .

Case Study: Antimicrobial Efficacy

A comparative study assessed the antibacterial activity of several quinazolinone derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against both strains, demonstrating its potential as a lead compound in antibiotic development .

Wirkmechanismus

The mechanism of action of 2-(4-ethylphenyl)-2,3-dihydro-4(1H)-quinazolinone depends on its specific biological target. In general, quinazolinone derivatives can interact with various molecular targets, including enzymes, receptors, and signaling proteins. The interaction may involve binding to the active site of an enzyme, modulating receptor activity, or interfering with signaling pathways.

For example, some quinazolinone derivatives have been shown to inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation. By inhibiting kinase activity, these compounds can disrupt signaling pathways that are critical for cell growth and proliferation, making them potential candidates for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Structural-Activity Relationship (SAR) Insights

Para-substitution on the phenyl ring : Ethyl, methoxy, or chloro groups at the para position optimize target binding. Ethyl provides a balance of hydrophobicity and steric tolerance .

Quinazolinone core modifications: Addition of thiadiazole or propargyl groups broadens antimicrobial activity but may reduce bioavailability .

Electron effects : Electron-donating groups (e.g., ethyl) enhance anti-inflammatory activity, while electron-withdrawing groups (e.g., bromo) favor anticancer applications .

Biologische Aktivität

2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one is a derivative of the quinazoline family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a quinazoline core substituted with an ethylphenyl group. The synthesis of this compound typically involves cyclization reactions that can be optimized through various methodologies, including one-pot reactions and green chemistry approaches. For instance, recent studies have highlighted the use of environmentally friendly solvents and catalysts to enhance yield and reduce toxic byproducts in the synthesis of quinazoline derivatives .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline-2,4(1H,3H)-dione derivatives found that many compounds displayed moderate activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed inhibition zones comparable to standard antibiotics like ampicillin . The compound this compound is expected to follow similar trends given its structural similarities.

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer potential. A study screening a variety of quinazoline compounds against multiple human cancer cell lines reported broad-spectrum cytotoxicity for several analogs. Compounds with similar structures to this compound demonstrated sub-micromolar potency in inhibiting cancer cell growth . The mechanism often involves targeting tubulin dynamics, which is crucial for cell division.

Cholinesterase Inhibition

Some derivatives of 2,3-dihydroquinazolin-4-one have been identified as cholinesterase inhibitors, which may have implications in treating neurodegenerative diseases such as Alzheimer's . This activity is particularly relevant given the increasing interest in developing therapeutics for cognitive decline.

Anti-leishmanial Activity

Recent studies have also explored the anti-leishmanial activities of quinazoline derivatives. In silico docking studies indicated that certain compounds exhibit promising binding affinities to key proteins involved in Leishmania metabolism. For example, derivatives similar to this compound showed effective inhibition in vitro, suggesting potential as therapeutic agents against leishmaniasis .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)-2,3-dihydro-1H-quinazolin-4-one?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted benzaldehydes and anthranilic acid derivatives. Ethanol (EtOH) is a preferred solvent due to its ability to stabilize intermediates and achieve high yields (~80–90%) (Table 1, ). Electron-donating (-Me, -OMe) and electron-withdrawing (-NO₂, -Cl) substituents on benzaldehyde are tolerated, with yields remaining consistent across diverse substrates (Table 2, ). For analogs like 3-(4-chlorophenyl)-2-thio derivatives, hydrogenation of intermediates (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) with 2,3-diazetidinone is effective ( ).

Q. How do substituents influence the synthesis and stability of quinazolinone derivatives?

Methodological Answer: Substituents on the benzaldehyde precursor significantly impact reaction kinetics and product stability. Electron-withdrawing groups (e.g., -Cl, -NO₂) accelerate cyclization by increasing electrophilicity at the carbonyl carbon, while electron-donating groups (e.g., -OMe) require longer reaction times but improve solubility in polar solvents (). Stability studies indicate that para-substituted derivatives (e.g., 4-ethylphenyl) exhibit enhanced crystallinity compared to ortho-substituted analogs, as observed in X-ray diffraction data ( ).

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent orientation. For example, aromatic protons resonate at δ 7.20–8.38 ppm, while dihydroquinazolinone protons appear as singlets near δ 5.40 ( ).

- IR : Stretching frequencies at ~1664 cm⁻¹ (C=O) and 1603 cm⁻¹ (C=N) confirm the quinazolinone core ( ).

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z = 464 [M+H]⁺) and isotopic patterns for halogenated analogs ( ).

Q. What safety precautions are necessary when handling quinazolinone derivatives?

Methodological Answer: While specific data for this compound are limited, structurally similar compounds (e.g., 3-amino-2-phenoxymethyl derivatives) show hazards via ingestion (H303), dermal contact (H313), and inhalation (H333). Use fume hoods, nitrile gloves, and conduct reactions in sealed systems ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise?

Methodological Answer: Single-crystal X-ray diffraction (e.g., using SHELXL) provides precise bond lengths and angles. For example, disordered solvent molecules in the crystal lattice (e.g., methanol hemisolvate) require refinement with constraints (R factor = 0.062; ). Challenges include twinning in non-centrosymmetric space groups and low-resolution data (<1.0 Å), which can be mitigated using SHELXD for structure solution and SHELXE for density modification ( ).

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes?

Methodological Answer: Polar aprotic solvents (e.g., DMF) favor planar transition states, leading to cis-configured dihydroquinazolinones, while EtOH promotes trans configurations via hydrogen-bond stabilization (). For example, 2-aryl substituents in THF yield racemic mixtures, whereas EtOH produces enantiopure products due to chiral induction ( ).

Q. What computational methods predict biological activity and reactivity of this compound?

Methodological Answer:

- Docking Studies : Molecular docking with enzymes (e.g., EGFR kinase) identifies key interactions between the ethylphenyl group and hydrophobic pockets ().

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal nucleophilic sites at N1 and C4, explaining reactivity with electrophiles like alkyl halides ().

- ADMET Prediction : Tools like SwissADME estimate logP (~2.9) and bioavailability, aligning with observed blood-brain barrier penetration in analogs ( ).

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., anticancer activity) often arise from assay conditions (e.g., cell line variability, serum concentration). Normalize data using reference standards (e.g., cisplatin) and validate via orthogonal assays (e.g., apoptosis vs. proliferation). For example, conflicting kinase inhibition data can be resolved by measuring ATP-binding affinity via SPR ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.